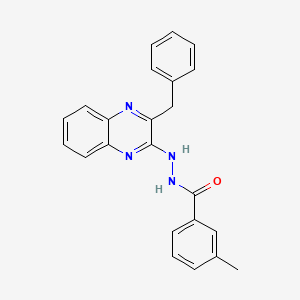

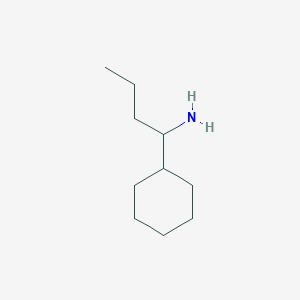

![molecular formula C15H14N2O2S B2701779 N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 1798619-25-6](/img/structure/B2701779.png)

N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide” is a chemical compound. It is related to the class of compounds known as benzo[d]thiazoles . Benzo[d]thiazoles have been found to exhibit biological activity and are used in the development of new drugs .

Synthesis Analysis

The synthesis of similar compounds involves the coupling of an amine with a carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to obtain the corresponding thioamide .Molecular Structure Analysis

The molecular structure of “N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide” can be analyzed using techniques such as IR spectroscopy and 1H NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving “N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide” can include electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide” can be analyzed using techniques such as IR spectroscopy and 1H NMR spectroscopy .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Research in the field of organic chemistry has extensively explored the synthesis and reactivity of furan and benzothiazole derivatives. For instance, Aleksandrov et al. (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide by coupling naphthalen-1-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with excess P2S5 in anhydrous toluene to obtain the corresponding thioamide. This compound was then oxidized to produce 2-(furan-2-yl)benzo[e][1,3]benzothiazole, demonstrating a method for creating complex molecules with potential applications in materials science and pharmaceuticals Aleksandrov & El’chaninov, 2017.

Material Science Applications

In the realm of materials science, Içli-Özkut et al. (2013) designed and synthesized furan and benzochalcogenodiazole based polymers via a donor–acceptor approach. These polymers exhibited multicolor properties at different redox states and possess low band gaps, indicating their potential use in electronic and optoelectronic devices İçli-Özkut et al., 2013.

Antimicrobial and Anticancer Activities

Patel et al. (2015) synthesized a novel series of benzo[d]thiazole-2-carboxamide derivatives and evaluated their cytotoxicity against cancer cell lines, demonstrating moderate to excellent potency. This research highlights the potential of such compounds in developing new therapeutic agents Patel et al., 2015.

Corrosion Inhibition

Yadav et al. (2015) investigated amino acid compounds with furan and benzothiazole moieties as corrosion inhibitors for N80 steel in HCl solution. Their research provided insights into the application of these compounds in protecting industrial materials against corrosion, thereby extending their lifespan Yadav, Sarkar, & Purkait, 2015.

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-(furan-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-10(6-11-4-5-19-8-11)17-15(18)12-2-3-13-14(7-12)20-9-16-13/h2-5,7-10H,6H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHKERPDCZDXOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NC(=O)C2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2701696.png)

![1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2701697.png)

![2-cyano-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2701700.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2701701.png)

![1-(1-Acetyl-1,4-diazaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2701702.png)

![ethyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2701706.png)

![Methyl 2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B2701713.png)

![3-(4-bromobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2701715.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B2701716.png)